

# In-Depth Technical Guide: Spectroscopic Data for 5-Formyl-8-hydroxycarbostyril

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Compound of Interest		
Compound Name:	5-Formyl-8-hydroxycarbostyril	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for **5-Formyl-8-hydroxycarbostyril**, a significant metabolite of the β2-adrenergic agonist, procaterol. Due to the limited availability of directly published spectra for this specific compound, this guide also includes data for its closely related tautomer, 8-hydroxyquinoline-5-carbaldehyde, to provide valuable comparative insights for researchers.

**Compound Identification** 

Systematic Name	8-hydroxy-2-oxo-1,2-dihydroquinoline-5-carbaldehyde
Common Name	5-Formyl-8-hydroxycarbostyril
CAS Number	68304-21-2
Molecular Formula	C10H7NO3
Molecular Weight	189.17 g/mol

### **Spectroscopic Data**

Comprehensive spectroscopic data for **5-Formyl-8-hydroxycarbostyril** is not readily available in public databases. It has been identified as a metabolite of procaterol through mass



fragmentography, a specialized mass spectrometry technique. While the full spectra from these metabolic studies are not published, the fragmentation patterns are key to its identification.

To facilitate research and characterization, we present spectroscopic data for the closely related and more extensively studied tautomer, 8-hydroxyquinoline-5-carbaldehyde. This data can serve as a valuable reference for identifying the characteristic signals of the shared quinoline scaffold.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data of 8-hydroxyquinoline-5-carbaldehyde

Table 1: <sup>1</sup>H NMR Data of 8-hydroxyquinoline-5-carbaldehyde

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
10.16	S	1H, -CHO	
9.71	dd	1.6, 8.4	1H, Ar-H
8.89	dd	1.6, 4.0	1H, Ar-H
8.02	d	8.0	1H, Ar-H
7.69	q	4.0	1H, Ar-H
7.30	d	8.0	1H, Ar-H

Solvent: CDCl3,

Frequency: 400 MHz

Table 2: <sup>13</sup>C NMR Data of 8-hydroxyquinoline-5-carbaldehyde



Chemical Shift (δ) ppm	Assignment	
193.1	-CHO	
160.5	Ar-C	
149.9	Ar-C	
141.1	Ar-C	
138.9	Ar-C	
133.9	Ar-C	
127.7	Ar-C	
125.5	Ar-C	
123.4	Ar-C	
111.7	Ar-C	
Solvent: DMSO-d <sub>6</sub> , Frequency: 400 MHz		

#### Mass Spectrometry (MS) Data

While a full mass spectrum for **5-Formyl-8-hydroxycarbostyril** is not publicly available, its identity as a metabolite was confirmed by mass fragmentography. This technique involves monitoring specific fragment ions characteristic of the molecule. For the parent compound, procaterol, and its metabolites, trimethylsilylated derivatives are often analyzed by GC-MS.

### **Experimental Protocols**

Detailed experimental protocols for the acquisition of spectroscopic data for **5-Formyl-8-hydroxycarbostyril** are not explicitly published. However, standard methodologies for NMR, IR, and MS would be employed. The following are generalized protocols based on standard laboratory practices.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

• Sample Preparation: A 5-10 mg sample of **5-Formyl-8-hydroxycarbostyril** would be dissolved in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in a 5 mm NMR tube.



- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) would be used.
- ¹H NMR Acquisition: Standard proton spectra would be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition: Carbon spectra, including broadband decoupled and potentially DEPT (Distortionless Enhancement by Polarization Transfer) experiments, would be run to identify all carbon environments.
- Data Processing: The raw data (Free Induction Decay FID) would be Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., TMS).

#### Infrared (IR) Spectroscopy

- Sample Preparation: For solid samples, a small amount of the compound would be mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory could be used.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer would be used.
- Data Acquisition: The spectrum would be recorded over the mid-IR range (typically 4000-400 cm<sup>-1</sup>) by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the pure KBr pellet or the empty ATR crystal would be subtracted.

#### **Mass Spectrometry (MS)**

- Sample Preparation: The sample would be dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile). For GC-MS analysis of procaterol metabolites, derivatization to form trimethylsilyl (TMS) ethers is a common practice to increase volatility.
- Instrumentation: A mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), would be used.
- Ionization: Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.



• Data Acquisition: The instrument would be set to scan over a relevant mass-to-charge (m/z) range. For structural elucidation, tandem mass spectrometry (MS/MS) would be performed to obtain fragmentation patterns.

#### **Logical Workflow Visualization**

The following diagram illustrates the logical workflow for the spectroscopic analysis of a synthesized or isolated compound like **5-Formyl-8-hydroxycarbostyril**.

Spectroscopic analysis workflow for **5-Formyl-8-hydroxycarbostyril**.

This guide serves as a foundational resource for professionals engaged in the study and development of compounds related to **5-Formyl-8-hydroxycarbostyril**. While direct spectroscopic data remains elusive in public domains, the provided information on its tautomer and generalized experimental protocols offers a solid starting point for further research.

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